![molecular formula C11H17N3O3S B2445428 Ethyl 4-[(2-methoxyethyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate CAS No. 76360-91-3](/img/structure/B2445428.png)
Ethyl 4-[(2-methoxyethyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate
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Description
Ethyl 4-[(2-methoxyethyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate is an organic compound with the molecular formula C11H17N3O3S . It’s also known by its other name, ethyl 4-[(2-methoxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains functional groups such as an ester group (COOEt), a sulfanyl group (SH), and an amino group (NH2).Physical And Chemical Properties Analysis
This compound has a molecular weight of 271.34 . It has a density of 1.2±0.1 g/cm3, a boiling point of 422.0±35.0 °C at 760 mmHg, and a flash point of 209.0±25.9 °C . It has 6 H bond acceptors, 1 H bond donor, and 8 freely rotating bonds .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis Techniques : Ethyl 4-[(2-methoxyethyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate is synthesized using various chemical processes. For example, Mohamed (2021) describes the synthesis of similar compounds through interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in an ethanol/TEA solution at room temperature (Mohamed, 2021). Similarly, Sherif et al. (1993) detail a process involving the reaction of ethyl 4-aryl-6-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates with bromomalononitrile (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).
Novel Compound Formation : Research also focuses on creating new derivatives of pyrimidine for various applications. For instance, Eynde et al. (2001) report on microwave-mediated synthesis of novel pyrimido[1,2-a]pyrimidines (Eynde, Hecq, Kataeva, & Kappe, 2001). Youssef and Amin (2012) describe the microwave-assisted synthesis of thiazolopyrimidine derivatives with potential antioxidant and antimicrobial activity (Youssef & Amin, 2012).
Potential Applications
Biological Activity : Some derivatives of ethyl 4-[(2-methoxyethyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate have shown potential biological activities. For instance, compounds synthesized by Youssef and Amin (2012) were tested for their antioxidant, antibacterial, and antifungal properties, with some demonstrating moderate to good activity (Youssef & Amin, 2012).
Chemical Structure Analysis : Studies like those by Chi and Wu (1957) focus on the structural analysis and reactions of related pyrimidine derivatives, providing insights into the properties and potential applications of these compounds (Chi & Wu, 1957).
properties
IUPAC Name |
ethyl 4-(2-methoxyethylamino)-2-methylsulfanylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-4-17-10(15)8-7-13-11(18-3)14-9(8)12-5-6-16-2/h7H,4-6H2,1-3H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPYZVROYLYZBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NCCOC)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819510 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 4-[(2-methoxyethyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate |
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